molecular formula C15H15NO4 B8039314 2-(1,3-benzodioxol-4-yl)-1-hydroxy-6,7,8,8a-tetrahydro-5H-indolizin-3-one

2-(1,3-benzodioxol-4-yl)-1-hydroxy-6,7,8,8a-tetrahydro-5H-indolizin-3-one

Cat. No.: B8039314
M. Wt: 273.28 g/mol
InChI Key: GIAHGFOKFPUFJZ-UHFFFAOYSA-N
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Description

The compound with the identifier “2-(1,3-benzodioxol-4-yl)-1-hydroxy-6,7,8,8a-tetrahydro-5H-indolizin-3-one” is a chemical entity listed in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-4-yl)-1-hydroxy-6,7,8,8a-tetrahydro-5H-indolizin-3-one involves multiple steps, including the preparation of intermediate compounds and the final product. The specific synthetic routes and reaction conditions are tailored to achieve high yield and purity. Common methods include:

    Step 1: Preparation of intermediate compounds through controlled reactions.

    Step 2: Final synthesis involving specific reagents and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized processes to ensure consistency and efficiency. This involves:

    Large-scale reactors: To handle the volume of reactants.

    Automated systems: For precise control of reaction conditions.

    Quality control: To ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-4-yl)-1-hydroxy-6,7,8,8a-tetrahydro-5H-indolizin-3-one undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

The reactions involving this compound typically use:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May produce oxygenated derivatives.

    Reduction: May yield reduced forms of the compound.

    Substitution: May result in substituted derivatives with different functional groups.

Scientific Research Applications

2-(1,3-benzodioxol-4-yl)-1-hydroxy-6,7,8,8a-tetrahydro-5H-indolizin-3-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and mechanisms of action.

    Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-4-yl)-1-hydroxy-6,7,8,8a-tetrahydro-5H-indolizin-3-one involves its interaction with specific molecular targets and pathways. This includes:

    Binding to receptors: On the surface of cells or within cellular compartments.

    Modulating enzyme activity: Affecting the rate of biochemical reactions.

    Influencing signaling pathways: Altering the communication between cells.

Properties

IUPAC Name

2-(1,3-benzodioxol-4-yl)-1-hydroxy-6,7,8,8a-tetrahydro-5H-indolizin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c17-13-10-5-1-2-7-16(10)15(18)12(13)9-4-3-6-11-14(9)20-8-19-11/h3-4,6,10,17H,1-2,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIAHGFOKFPUFJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C(=C(C2=O)C3=C4C(=CC=C3)OCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C(C1)C(=C(C2=O)C3=C4C(=CC=C3)OCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.